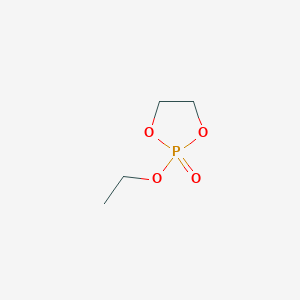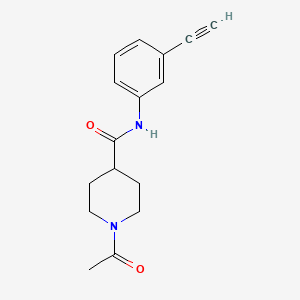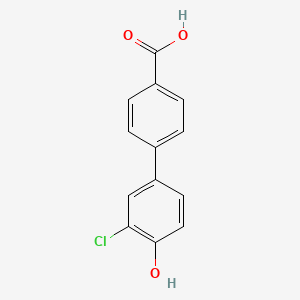
N3-TOTA-Suc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-TOTA-Suc is a click chemistry reagent containing an azide group . Click chemistry is a powerful chemical reaction with excellent bioorthogonality features: biocompatible, rapid, and highly specific in biological environments .
Synthesis Analysis
While specific synthesis details for this compound were not found, it’s known that it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular weight of this compound is 346.38 g/mol, and its formula is C14H26N4O6 . Unfortunately, specific details about its molecular structure were not found in the search results.Chemical Reactions Analysis
This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 346.38 g/mol, and its formula is C14H26N4O6 . The specific physical and chemical properties of this compound were not found in the search results.Mécanisme D'action
Target of Action
N3-TOTA-Suc is a click chemistry reagent . Its primary targets are molecules containing Alkyne groups . It can also interact with molecules containing DBCO or BCN groups .
Mode of Action
This compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is highly specific, rapid, and biocompatible . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it undergoes requires the presence of copper . Furthermore, its bioorthogonality features suggest that it is biocompatible and highly specific in biological environments .
Avantages Et Limitations Des Expériences En Laboratoire
N3-TOTA-Suc has several advantages and limitations for use in laboratory experiments. One advantage is that it is a synthetically produced sugar derivative, so it is easy to obtain and use in experiments. Another advantage is that it can be used in a variety of experiments due to its unique structure and properties. However, one limitation is that the mechanism of action is still not fully understood, so it is difficult to predict the effects of the molecule on cells and proteins.
Orientations Futures
There are several potential future directions for research on N3-TOTA-Suc. One potential direction is to further study the mechanism of action of the molecule and its effects on cells and proteins. Another potential direction is to develop new applications for the molecule, such as using it as a drug delivery system or as an enzyme inhibitor. Additionally, further research could be done on the biochemical and physiological effects of the molecule, as well as its advantages and limitations for use in laboratory experiments.
Méthodes De Synthèse
N3-TOTA-Suc is synthesized by reacting a sugar molecule (this compound) with three nitrogen atoms (N3) in a reaction known as the “TOTA reaction”. This reaction is performed in a solvent such as dimethylformamide (DMF) and requires the use of a catalyst such as a palladium salt. The reaction proceeds in two steps: first, the nitrogen atoms are added to the this compound molecule, and then the nitrogen atoms are converted into a stable, cyclic form. This reaction produces this compound in a high yield, and it can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
N3-TOTA-Suc can be used in a variety of laboratory experiments due to its unique structure and properties. It has been used in research related to cell biology, biochemistry, and drug delivery. In cell biology, this compound has been used to study the interactions between proteins and membranes. In biochemistry, it has been used to study the effects of sugar derivatives on enzyme activity. And in drug delivery, it has been used to study the uptake of drugs into cells.
Safety and Hazards
Propriétés
IUPAC Name |
4-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6/c15-18-17-6-2-8-23-10-12-24-11-9-22-7-1-5-16-13(19)3-4-14(20)21/h1-12H2,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIOIMFVCMTCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CCC(=O)O)COCCOCCOCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)